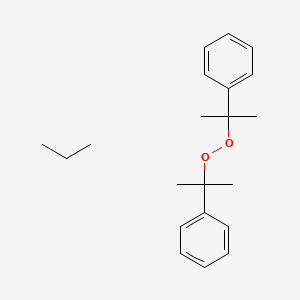
Bis(isopropylcumyl)peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(isopropylcumyl)peroxide is an organic peroxide compound known for its stability and utility in various chemical processes. It is primarily used as a radical initiator in polymerization reactions and as a cross-linking agent in the rubber and plastics industries. The compound’s unique structure, featuring two peroxide groups, contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(isopropylcumyl)peroxide typically involves the reaction of cumyl hydroperoxide with isopropyl alcohol under acidic conditions. The process can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then undergoes further oxidation to yield the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps to remove any impurities. The final product is typically obtained as a crystalline solid, which is then packaged and stored under controlled conditions to prevent decomposition.
化学反応の分析
Types of Reactions
Bis(isopropylcumyl)peroxide undergoes various types of chemical reactions, including:
Oxidation: The peroxide groups can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxide groups can be reduced to alcohols or other reduced species.
Substitution: The compound can undergo substitution reactions where one or both peroxide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions typically involve moderate temperatures and controlled pH to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include oxidized organic compounds, alcohols, and substituted derivatives of the original peroxide.
科学的研究の応用
Bis(isopropylcumyl)peroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions, facilitating the formation of polymers with desired properties.
Biology: Employed in studies of oxidative stress and its effects on biological systems, as the compound can generate reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized as a cross-linking agent in the production of rubber and plastics, enhancing the mechanical properties and durability of these materials.
作用機序
The mechanism of action of bis(isopropylcumyl)peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator, but with different stability and reactivity profiles.
Cumene hydroperoxide: A precursor in the synthesis of bis(isopropylcumyl)peroxide, also used as an oxidizing agent.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator, with distinct chemical properties compared to this compound.
Uniqueness
This compound is unique due to its high stability and ability to generate free radicals under controlled conditions. This makes it particularly valuable in industrial applications where consistent performance and safety are critical.
特性
CAS番号 |
68540-63-6 |
|---|---|
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene;propane |
InChI |
InChI=1S/C18H22O2.C3H8/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16;1-3-2/h5-14H,1-4H3;3H2,1-2H3 |
InChIキー |
RHHYICHXPAFLFI-UHFFFAOYSA-N |
正規SMILES |
CCC.CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















